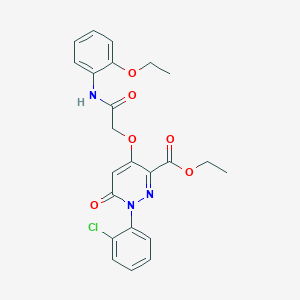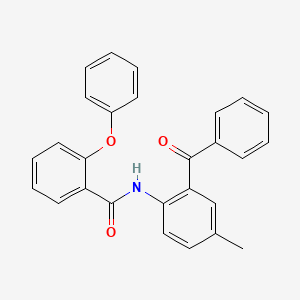
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide, also known as BPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPB is a small molecule that is soluble in organic solvents and is commonly used as a fluorescent probe to study protein-protein interactions. In
科学的研究の応用
Proteasome Inhibition and Cancer Research
Compounds related to N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide have been studied for their potential in cancer treatment. A study by Yan et al. (2015) focused on pyrazolone-enamines, which showed strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds were also found to inhibit the activity of the human cancer cellular 20S proteasome, suggesting a potential mechanism for their anticancer effects (Yan et al., 2015).
Material Science and Polymer Research
In the realm of material science, novel aromatic polyimides have been synthesized and characterized for their thermal stability and solubility properties. This research, conducted by Butt et al. (2005), highlights the importance of such compounds in developing materials with specific thermal and solubility characteristics (Butt et al., 2005).
Antioxidant Properties
Research on N-arylbenzamides has shown promising antioxidant capabilities. Perin et al. (2018) prepared a range of N-arylbenzamides with various methoxy and hydroxy groups, demonstrating improved antioxidative properties compared to the reference molecule BHT in DPPH and FRAP assays. This study suggests the potential of these compounds as lead molecules for further optimization in designing potent antioxidants (Perin et al., 2018).
Pharmacological Activity
The pharmacological activities of derivatives of N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide have been explored in various studies. Spasov et al. (2017) synthesized new esters of N-benzoyl-3-phenoxyphenylcarboxamide acid and related compounds, which showed inhibition of dipeptidyl peptidase-4, antiplatelet, and antioxidant properties. This indicates the versatility of these compounds in the development of new drug products (Spasov et al., 2017).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c1-19-16-17-24(23(18-19)26(29)20-10-4-2-5-11-20)28-27(30)22-14-8-9-15-25(22)31-21-12-6-3-7-13-21/h2-18H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZYAACMQOEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2780838.png)
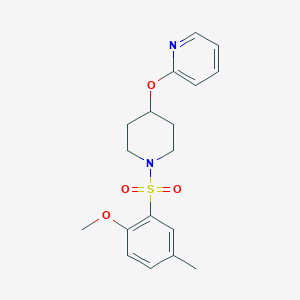
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2780843.png)
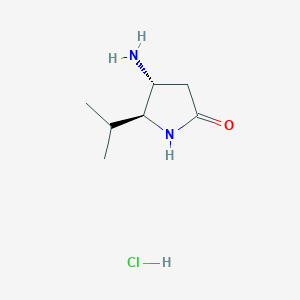
![3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B2780848.png)
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780850.png)
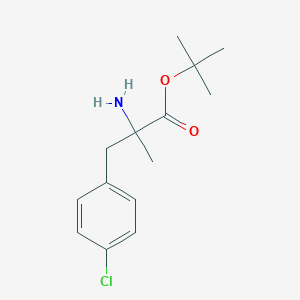
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2780855.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)
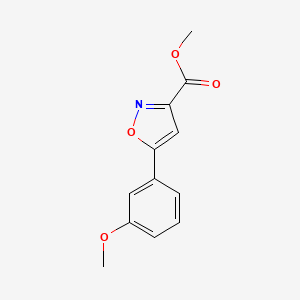
![4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2780859.png)
